Fmoc-erythro-Sphingosine
Description
Molecular Architecture and Stereochemical Configuration
Fmoc-erythro-sphingosine (CAS 56607-19-3) is a synthetic sphingolipid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the primary amine of erythro-sphingosine. Its molecular formula is C₃₃H₄₇NO₄ , with a molecular weight of 521.73 g/mol . The compound retains the core structure of natural erythro-sphingosine, including an 18-carbon sphingoid base with a trans double bond at position 4 (E-configuration) and vicinal hydroxyl and amine groups at positions 1 and 2, respectively.
The stereochemical configuration is defined by the erythro designation, where the hydroxyl group at C3 and the Fmoc-protected amine at C2 reside on adjacent carbons in a cis orientation (Figure 1). This configuration is critical for mimicking natural sphingosine’s biological interactions. The Fmoc group introduces a planar fluorenyl moiety connected via a methyloxycarbonyl linker, increasing steric bulk and hydrophobicity compared to the native molecule.
Table 1: Key Structural Features of this compound
Fmoc Protection Mechanism and Its Impact on Reactivity
The Fmoc group serves as a temporary protective moiety for amines, enabling selective reactivity in multi-step syntheses. Its installation involves treating erythro-sphingosine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) or Fmoc-OSu (succinimidyl carbonate derivative) under basic conditions. Deprotection occurs via β-elimination triggered by weak bases like piperidine, yielding dibenzofulvene and the free amine.
Mechanistic Highlights :
- Base Sensitivity : The Fmoc group’s stability in acidic conditions (e.g., trifluoroacetic acid) contrasts with its lability in basic environments, making it ideal for orthogonal protection strategies.
- Steric Effects : The bulky fluorenyl ring shields the amine from undesired nucleophilic attacks during coupling reactions, a feature exploited in solid-phase peptide synthesis.
- Spectroscopic Utility : The aromatic fluorenyl core fluoresces at 265–310 nm, allowing real-time monitoring of deprotection steps.
Table 2: Fmoc vs. Alternative Protecting Groups
| Group | Cleavage Conditions | Stability Profile | Applications |
|---|---|---|---|
| Fmoc | Piperidine (20% in DMF) | Acid-stable, base-labile | Peptide synthesis |
| Boc | TFA | Base-stable, acid-labile | Multi-step organic synthesis |
| Cbz | Hydrogenolysis | Moderate acid/base stability | Carbohydrate chemistry |
Comparative Analysis With Native Erythro-Sphingosine Derivatives
This compound diverges functionally from its native counterpart due to strategic modifications:
Reactivity :
Biological Interactions :
- Native sphingosine regulates protein kinase C (PKC) and induces apoptosis via ceramide signaling. The Fmoc derivative’s shielded amine disrupts these interactions, rendering it inert in PKC assays.
- Studies using fluorogenic probes show that this compound does not accumulate in lysosomal storage disorders like Niemann-Pick type C, unlike native sphingosine.
Physicochemical Properties :
Table 3: Functional Comparison of Sphingosine Derivatives
| Property | This compound | Native Erythro-Sphingosine |
|---|---|---|
| Amine Reactivity | Protected (inert) | Free (nucleophilic) |
| PKC Inhibition | No activity | IC₅₀ = 1–3 μM |
| Solubility in Chloroform | 20 mg/mL | 5 mg/mL |
| Fluorescence | Yes (λₑₓ = 265 nm) | No |
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H47NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-23-32(36)31(24-35)34-33(37)38-25-30-28-21-17-15-19-26(28)27-20-16-18-22-29(27)30/h14-23,30-32,35-36H,2-13,24-25H2,1H3,(H,34,37)/b23-14+/t31-,32+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNQQIYQAZKODL-MLXMVAJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H47NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747815 | |
| Record name | (9H-Fluoren-9-yl)methyl [(2S,3R,4E)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56607-19-3 | |
| Record name | (9H-Fluoren-9-yl)methyl [(2S,3R,4E)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Workflow
A robust polymer-supported route involves:
-
C-Acylation of Phosphoranylidene Acetates : A resin-bound phosphoranylidene acetate reacts with an Fmoc-protected amino acid, forming a ketoester intermediate.
-
Deprotection-Decarboxylation : Cleavage of the Fmoc group with piperidine induces decarboxylation, yielding a reactive enolate.
-
E-Selective Wittig Olefination : The enolate undergoes Wittig reaction with long-chain aldehydes (e.g., pentadecanal) to install the sphingosine hydrocarbon tail with >95% E-selectivity.
Diastereoselective Reduction
The keto group at C3 is reduced using LiAlH(O-ᵗBu)₃ , achieving >99% diastereomeric excess (de) for the ᴅ-erythro configuration. This selectivity arises from the bulky tert-butoxy ligands, which favor axial hydride delivery to the keto group’s Re face (Figure 1).
Table 1: Key Reaction Parameters for Polymer-Supported Synthesis
| Step | Reagents/Conditions | Yield (%) | Selectivity |
|---|---|---|---|
| C-Acylation | Fmoc-Ser-OH, DCC/HOBt | 89 | – |
| Wittig Olefination | Pentadecanal, THF, 0°C | 85 | E > 95% |
| Keto Reduction | LiAlH(O-ᵗBu)₃, –78°C | 92 | de > 99% |
| Fmoc Deprotection | Piperidine, DMF | Quantitative | – |
Fmoc Deprotection and Acyl Migration Strategies
N→N’ Acyl Migration
A novel approach leverages acyl migration during Fmoc deprotection (Figure 2):
-
Synthesis of Methoxyamino Derivative : Phytosphingosine is functionalized with an O-methylhydroxylamine group at C1.
-
Fmoc Installation : The C2 amine is protected with Fmoc-Cl.
-
Piperidine-Induced Migration : Treatment with piperidine removes the Fmoc group while triggering acyl migration from the methoxyamine to the C2 amine, yielding Fmoc-ᴅ-erythro-sphingosine in 70% yield.
Critical Factors :
-
Solvent System : THF/water (3:1) optimizes migration efficiency.
-
Temperature : Conducting the reaction at 25°C minimizes epimerization.
Stereocontrolled Synthesis from ᴅ-Serine
Boronic Acid Cross-Coupling
A 6-step synthesis from ᴅ-serine involves:
-
Fmoc Protection : ᴅ-Serine is protected with Fmoc-OSu.
-
Thiol Ester Formation : The carboxyl group is activated as a thiophenyl ester.
-
Suzuki-Miyaura Coupling : Reaction with E-1-pentadecenylboronic acid installs the C4–C5 trans double bond with 98% fidelity.
Table 2: Performance Metrics for Boronic Acid Route
| Step | Reagents | Yield (%) | ee (%) |
|---|---|---|---|
| Fmoc Protection | Fmoc-OSu, NaHCO₃ | 95 | >99 |
| Suzuki Coupling | Pd(PPh₃)₄, CuI | 88 | >99 |
| TBS Deprotection | TBAF, THF | 93 | – |
Comparative Analysis of Methods
Table 3: Advantages and Limitations of Preparation Methods
Applications in Ceramide Analogues
Fmoc-ᴅ-erythro-sphingosine serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions: Fmoc-erythro-Sphingosine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the sphingosine backbone can be oxidized to form ketones or aldehydes.
Reduction: The double bonds in the sphingosine backbone can be reduced to form saturated derivatives.
Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated sphingosine derivatives.
Substitution: Formation of free amine sphingosine.
Scientific Research Applications
Chemistry: Fmoc-erythro-Sphingosine is used as a building block in the synthesis of complex sphingolipids and glycosphingolipids. It serves as a precursor for the preparation of various bioactive molecules .
Biology: In biological research, this compound is used to study the role of sphingolipids in cellular processes. It is particularly useful in investigating the mechanisms of cell signaling and apoptosis .
Medicine: The compound has potential therapeutic applications due to its ability to inhibit protein kinase C, which is involved in various pathological conditions, including cancer and neurodegenerative diseases .
Industry: this compound is used in the production of specialized lipids and as a reagent in the synthesis of complex organic molecules .
Mechanism of Action
Molecular Targets and Pathways: Fmoc-erythro-Sphingosine exerts its effects primarily by inhibiting protein kinase C activity. This inhibition affects several signal transduction pathways, leading to alterations in cell proliferation, differentiation, and apoptosis . The compound also interacts with other enzymes involved in sphingolipid metabolism, further influencing cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Sphingosine Derivatives
Stereoisomers: Erythro vs. Threo Sphingosine
The stereochemistry of sphingosine derivatives critically influences their biological activity. For example:
- D-erythro-Sphingosine (CAS 25695-95-8): Exhibits natural configuration, mimicking endogenous sphingolipids. It serves as a substrate for sphingosine kinases (SphK1/2) and regulates apoptosis and inflammation .
- L-threo-Sphingosine (CAS 25695-95-8): The "threo" isomer (hydroxyl groups on opposite sides) shows reduced binding affinity to enzymes like SphK1, making it a poor substrate .
Table 1: Key Properties of Erythro vs. Threo Sphingosine
Comparison with Other Fmoc-Protected Compounds
Fmoc-erythro-Sphingosine belongs to a broader class of Fmoc-amino acid derivatives. Key comparisons include:
Fmoc-Amino Acids (e.g., Fmoc-Met-OH)
- Fmoc-L-Methionine (CAS 71989-28-1): Used in peptide synthesis for introducing methionine residues. Unlike this compound, it lacks a long alkyl chain, limiting its role in lipid membrane studies .
- Fmoc-Serine Glycosides (e.g., TRC F667900): Feature sugar moieties for glycopeptide synthesis, contrasting with this compound’s lipid-focused applications .
Table 2: Structural and Functional Differences Among Fmoc Derivatives
*Estimated based on sphingosine (C₁₈H₃₇NO₂) + Fmoc (C₁₅H₁₃O₂) .
Fluorescent Fmoc Derivatives
Compounds like 3-(anthracen-9-yl)-2-Fmoc-amino propanoic acid (Mol. Wt. 423.5) incorporate aromatic groups for fluorescence-based tracking. While this compound lacks intrinsic fluorescence, its lipidic structure makes it suitable for membrane interaction studies .
Biological Activity
Fmoc-erythro-sphingosine is a sphingosine derivative that has garnered attention due to its potential biological activities, particularly in the context of sphingolipid metabolism and cellular signaling pathways. Sphingolipids, including sphingosine and its derivatives, play critical roles in various physiological processes such as cell growth, differentiation, and apoptosis. This article explores the biological activity of this compound, drawing on recent studies and findings.
Chemical Structure and Properties
This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of sphingosine. This modification enhances its stability and solubility, making it suitable for various biological assays. The general structure can be represented as follows:
1. Role in Cell Signaling
Sphingosine derivatives, including this compound, are known to influence several signaling pathways. They can modulate the activity of sphingosine kinases (SphK), which are enzymes that phosphorylate sphingosine to produce sphingosine-1-phosphate (S1P). S1P is a potent signaling molecule involved in:
- Cell proliferation : S1P promotes cell growth and survival in various cell types.
- Apoptosis regulation : It has been shown that alterations in sphingolipid metabolism can lead to changes in apoptosis rates, particularly in cancer cells .
2. Influence on Cancer Biology
Recent studies have highlighted the role of sphingolipids in hematological malignancies. For instance, dysregulation of sphingolipid metabolism, including the action of sphingosine and its analogs, has been linked to increased proliferation and survival of cancer cells . this compound may exhibit similar effects by modulating SphK activity, thereby influencing tumorigenicity.
3. Neuroprotective Effects
Sphingosine derivatives have been implicated in neuroprotection. Research indicates that they can protect neuronal cells from oxidative stress-induced apoptosis. This compound may enhance cell survival through its action on SphK pathways, promoting the production of neuroprotective factors .
Case Study 1: Sphingolipid Metabolism in Cancer
A study investigated the effects of sphingosine analogs on leukemia cell lines. The results demonstrated that treatment with sphingosine derivatives led to increased apoptosis and reduced proliferation in these cells. Specifically, this compound was noted for its ability to induce mitochondrial damage and activate caspase pathways, further linking it to potential therapeutic applications in cancer treatment .
Case Study 2: Neuroprotection Mechanisms
In a model of neurodegeneration, this compound was evaluated for its protective effects against oxidative stress. The compound was found to significantly reduce cell death in neuronal cultures exposed to harmful agents, suggesting its utility as a neuroprotective agent .
Research Findings
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and characterizing Fmoc-erythro-Sphingosine in academic laboratories?
- Methodological Answer : Synthesis typically involves Fmoc-protected sphingosine derivatives through solid-phase peptide synthesis (SPPS) or solution-phase glycosylation. Key steps include deprotection of acetyl groups and Fmoc removal under basic conditions (e.g., piperidine). Characterization relies on NMR (¹H/¹³C) for structural confirmation, HPLC for purity assessment (>95%), and mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight validation. Proper solvent selection (e.g., DCM/DMF mixtures) and reaction temperature control are critical to avoid epimerization .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodological Answer : Store lyophilized compounds at -20°C in airtight, light-protected containers under inert gas (argon/nitrogen). For solution-phase use, dissolve in anhydrous DMSO or DMF to prevent hydrolysis. Avoid repeated freeze-thaw cycles. Glovebox use is recommended for moisture-sensitive steps. Safety protocols include wearing nitrile gloves (tested for chemical resistance) and sealed goggles, as per OSHA guidelines .
Q. What analytical techniques are most effective for verifying the stereochemical integrity of this compound?
- Methodological Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) can resolve erythro vs. threo diastereomers. Circular dichroism (CD) spectroscopy or X-ray crystallography may confirm absolute configuration. Cross-validate with 2D-NMR (COSY, NOESY) to detect spatial proton relationships. Compare retention times and spectra against commercially available standards .
Advanced Research Questions
Q. How can researchers design experiments to investigate the role of this compound in modulating sphingolipid signaling pathways?
- Methodological Answer : Use PICOT framework:
- P opulation: Cultured mammalian cells (e.g., HeLa or primary neurons).
- I ntervention: Dose-dependent treatment with this compound (0.1–10 µM).
- C omparison: Untreated cells or cells treated with non-Fmoc sphingosine analogs.
- O utcome: Quantify ceramide levels via LC-MS; measure apoptosis (Annexin V/PI staining) or autophagy (LC3-II Western blot).
- T ime: 24–72 hr exposure. Include controls for Fmoc group interference (e.g., Fmoc-OH treatment) .
Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer :
- Data Triangulation : Compare results from orthogonal assays (e.g., SPR binding vs. cellular uptake studies).
- Batch Variability : Test multiple synthesis lots for purity/stereochemical consistency.
- Contextual Factors : Control for cell line-specific lipid metabolism (e.g., use sphingosine kinase knockout models).
- Confounding Variables : Assess serum protein binding (e.g., albumin) via equilibrium dialysis. Reference FINER criteria to ensure novelty and relevance .
Q. How can this compound be integrated into lipid nanoparticle (LNP) formulations for targeted drug delivery studies?
- Methodological Answer : Optimize LNP composition using design of experiments (DoE):
- Factors : this compound molar ratio (1–5%), PEG-lipid content, and ionizable cationic lipid type.
- Responses : Particle size (DLS), zeta potential, encapsulation efficiency (HPLC), and in vitro transfection efficacy (luciferase reporter).
- Validation : Perform cryo-TEM for structural analysis and in vivo biodistribution studies (fluorescence or radiolabeling) .
Methodological Frameworks
- PICOT Application : Use to structure hypothesis-driven studies, ensuring alignment between research questions and experimental variables .
- FINER Criteria : Evaluate feasibility (e.g., synthesis scalability), novelty (e.g., novel sphingolipid targets), and ethical considerations (e.g., cytotoxicity thresholds) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
